molecular formula C19H21Cl2N3O2S B2357839 5-HT6 antagonist 29

5-HT6 antagonist 29

Cat. No.: B2357839
M. Wt: 426.4 g/mol
InChI Key: MERMVFOBIFLWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-HT6 antagonist 29: is a compound that targets the serotonin 5-hydroxytryptamine subtype 6 receptor. This receptor is a G protein-coupled receptor predominantly found in the central nervous system, particularly in regions associated with cognition and memory. Antagonists of this receptor have been studied for their potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-HT6 antagonist 29 typically involves the preparation of arylsulfonamide derivatives. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions: 5-HT6 antagonist 29 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of the arylsulfonamide scaffold, which are evaluated for their binding affinity and selectivity towards the 5-HT6 receptor .

Scientific Research Applications

Chemistry: 5-HT6 antagonist 29 is used in the development of new chemical entities targeting the serotonin 5-hydroxytryptamine subtype 6 receptor. It serves as a lead compound for structure-activity relationship studies .

Biology: In biological research, this compound is used to study the role of the serotonin 5-hydroxytryptamine subtype 6 receptor in cognitive processes and neurodegenerative diseases .

Medicine: The primary medical application of this compound is in the treatment of Alzheimer’s disease. It has shown potential in improving cognitive function and memory in preclinical studies .

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents for neurodegenerative diseases. It is also used in high-throughput screening assays to identify new drug candidates .

Mechanism of Action

5-HT6 antagonist 29 exerts its effects by binding to the serotonin 5-hydroxytryptamine subtype 6 receptor and blocking its activity. This receptor is positively coupled to Gαs subunits, which stimulate adenylate cyclase and increase cyclic adenosine monophosphate levels. By blocking this receptor, this compound reduces the activity of adenylate cyclase, leading to decreased levels of cyclic adenosine monophosphate. This results in increased levels of acetylcholine and glutamate in the central nervous system, which improves cognitive function and memory .

Comparison with Similar Compounds

Uniqueness: 5-HT6 antagonist 29 is unique in its high binding affinity and selectivity for the serotonin 5-hydroxytryptamine subtype 6 receptor. It has shown promising results in preclinical studies, particularly in improving cognitive function and memory. Its unique chemical structure allows for further functionalization and optimization, making it a valuable lead compound in drug development .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-methyl-7-piperazin-1-ylindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S.ClH/c1-22-13-18(26(24,25)15-7-5-14(20)6-8-15)16-3-2-4-17(19(16)22)23-11-9-21-10-12-23;/h2-8,13,21H,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERMVFOBIFLWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=CC=C2)N3CCNCC3)S(=O)(=O)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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